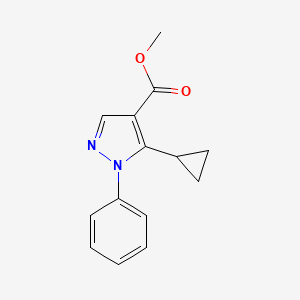
2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride, also known as DMPQ, is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid that is soluble in most organic solvents. DMPQ is a versatile reagent used for a variety of organic synthesis reactions. It has been used in the synthesis of various heterocyclic compounds, as well as in the synthesis of peptide and peptidomimetic compounds.
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research, where it may serve as a precursor or a reagent in the synthesis of peptides or proteins. Its role in proteomics can be pivotal for understanding protein structure and function, which is essential for drug discovery and diagnostic research .
Organic Synthesis
As a quinoline derivative, it is valuable in organic synthesis. Quinolines are known for their applications in creating complex organic molecules, which can be used in the development of pharmaceuticals and agrochemicals .
Catalysis
The compound could act as a ligand for transition metal catalysts. These catalysts are crucial in facilitating various chemical reactions, including those that produce fine chemicals and pharmaceuticals .
Material Science
In material science, this compound might be used to develop new organic materials with potential applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells .
Biological Activity Studies
Quinoline derivatives are often studied for their biological activities. This compound could be a key intermediate in synthesizing molecules with potential antibacterial, antifungal, or anticancer properties .
Green Chemistry
It may find applications in green chemistry methodologies, such as solvent-free reactions or those that utilize renewable catalysts. This aligns with the broader goal of reducing the environmental impact of chemical processes .
Photocatalytic Applications
The compound could be involved in photocatalytic processes, which are part of sustainable chemistry practices. These processes use light to catalyze reactions, often leading to the production of energy or important chemicals .
Industrial Chemistry
Lastly, it may be used in various industrial chemistry applications, such as the synthesis of dyes, pigments, or other industrial intermediates. The versatility of quinoline derivatives makes them suitable for a wide range of industrial processes .
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-7-8-12(2)14(9-11)17-10-15(18(19)21)13-5-3-4-6-16(13)20-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRPMBXWWFXNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225524 | |
| Record name | 2-(2,5-Dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160264-72-1 | |
| Record name | 2-(2,5-Dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1420460.png)










![3,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1420480.png)